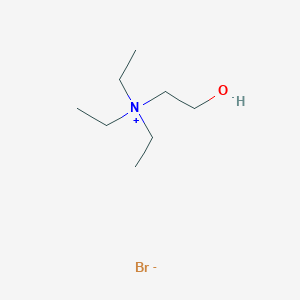
Triethylcholine bromide
Cat. No. B1252534
Key on ui cas rn:
21708-95-2
M. Wt: 226.15 g/mol
InChI Key: KUQFDYRHDBNMSI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US05717047
Procedure details


Hydroxyethyltriethylammonium bromide was obtained as follows: ##STR14## Bromoethanol (distilled, 2 g, 16 mmole) and triethylamine (1.62 g, 16 mmole) were heated in dichloromethane (30 ml) at 40° C. for 16 hours. After cooling the precipitate was filtered and dried over phosphorus pentoxide to yield hydroxyethyltriethylammonium bromide as a white powder, 1.47 g, 6.5 mmole, 41% yield.



Yield
41%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][CH:2]([OH:4])[CH3:3].[CH2:5]([N:7]([CH2:10][CH3:11])[CH2:8][CH3:9])[CH3:6]>ClCCl>[Br-:1].[OH:4][CH2:2][CH2:3][N+:7]([CH2:10][CH3:11])([CH2:8][CH3:9])[CH2:5][CH3:6] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C)O
|
|
Name
|
|
|
Quantity
|
1.62 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the precipitate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over phosphorus pentoxide
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Br-].OCC[N+](CC)(CC)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 41% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
